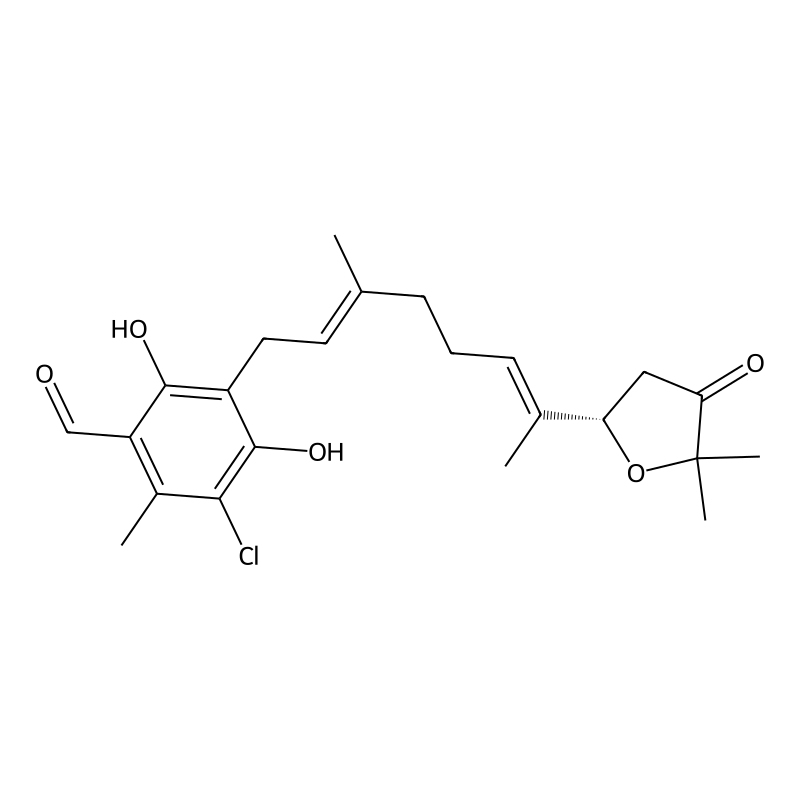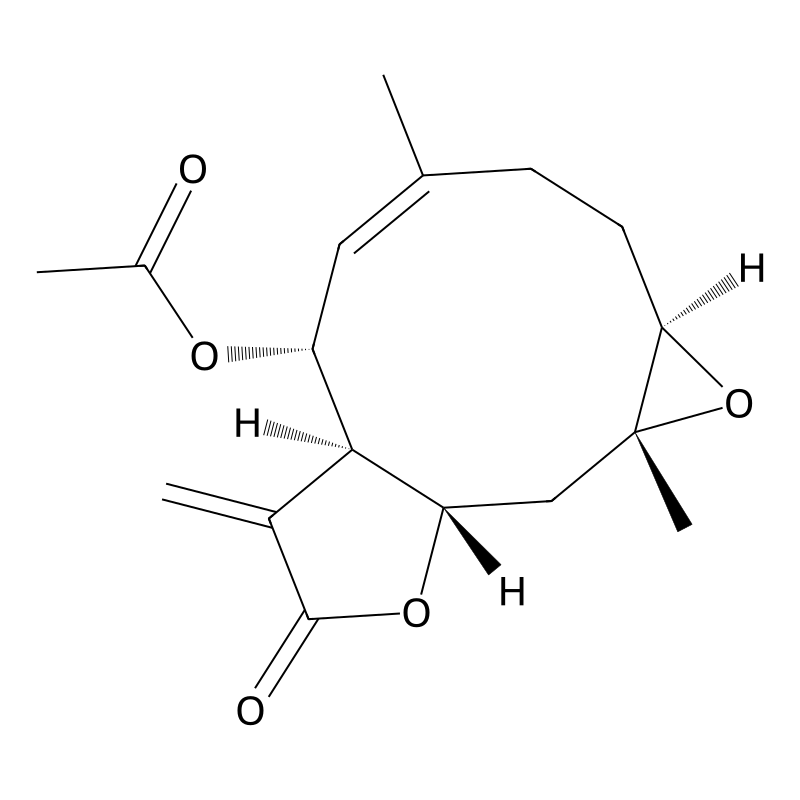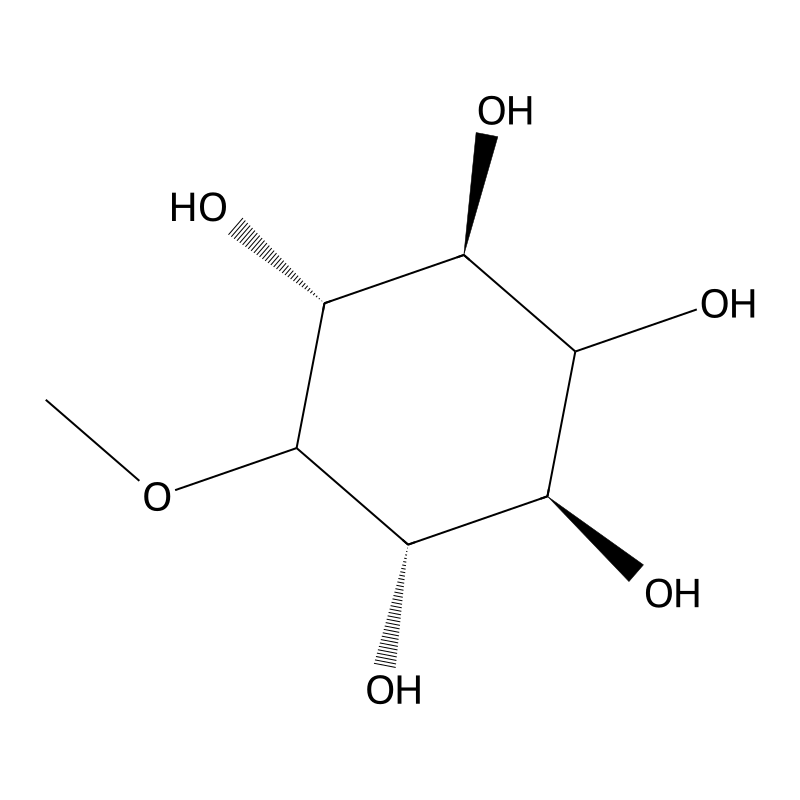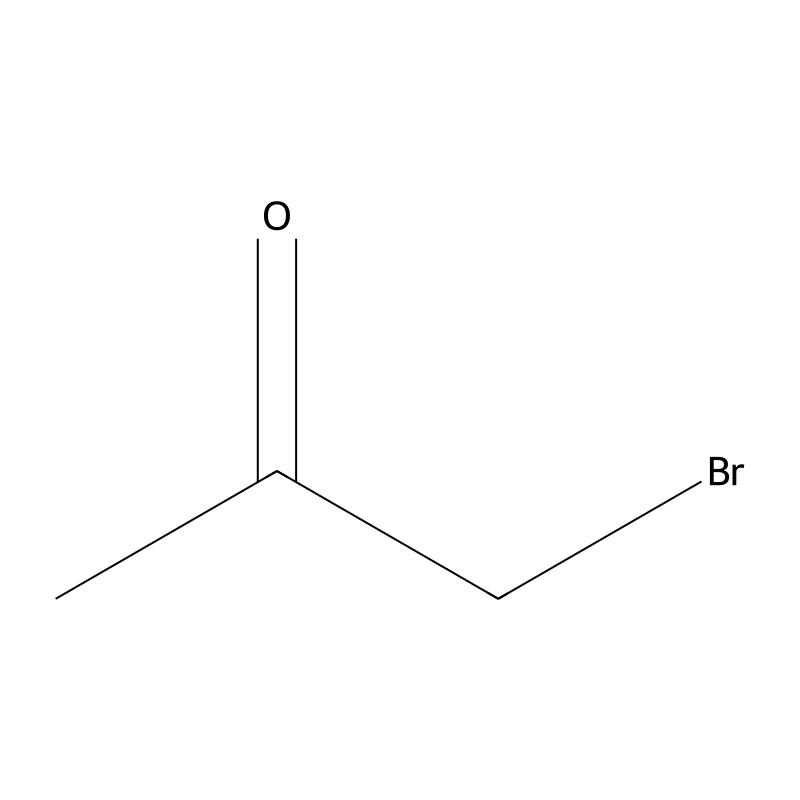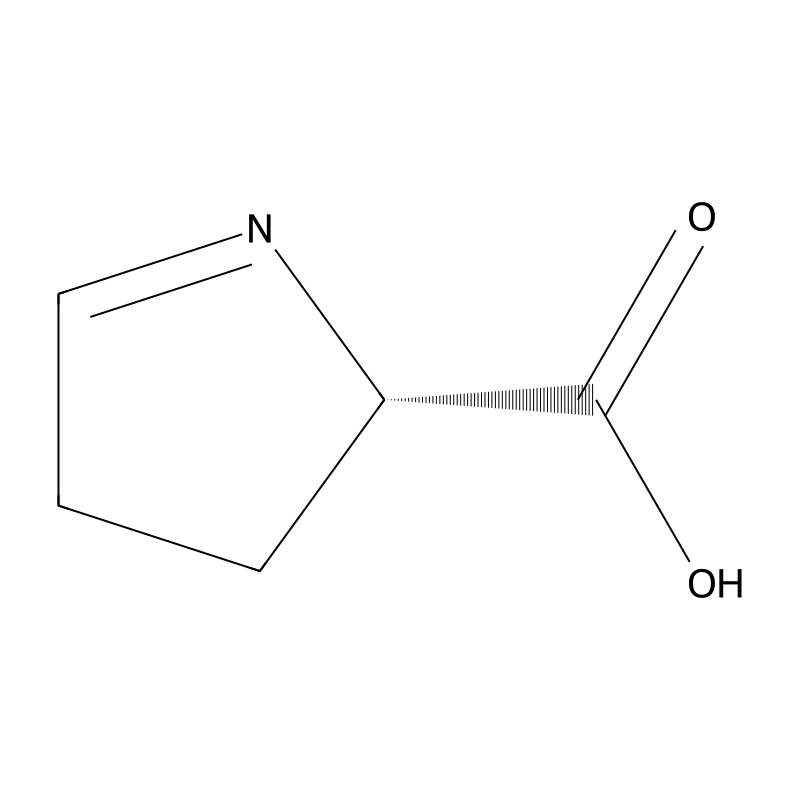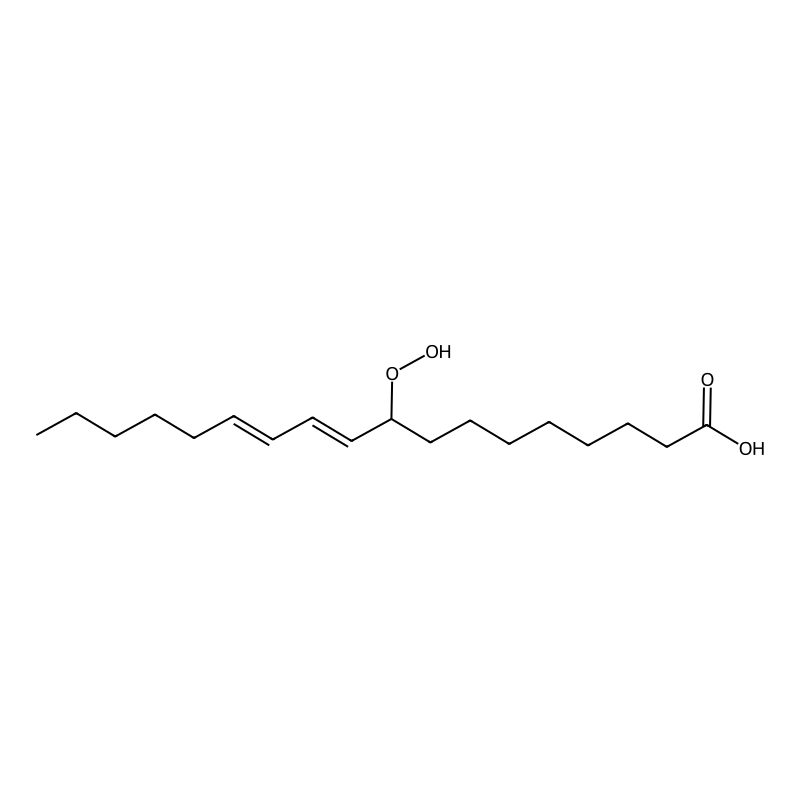Doxylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble in acids.
Synonyms
Canonical SMILES
Nausea and Vomiting of Pregnancy (NVP):
Doxylamine, often combined with pyridoxine (vitamin B6), is a widely used first-line treatment for NVP. Studies have shown its effectiveness in reducing nausea and vomiting symptoms in pregnant women [, ]. A large review of over 200,000 pregnancies found no increased risk of birth defects associated with doxylamine and pyridoxine use compared to unexposed pregnancies []. This research highlights its potential as a safe and effective option for managing NVP.
Allergic Rhinitis:
Doxylamine's antihistamine properties make it useful in treating allergic rhinitis symptoms like sneezing, runny nose, and watery eyes []. Studies have compared its efficacy to other antihistamines, with some showing similar effectiveness for short-term relief []. However, doxylamine's sedative side effects can be a disadvantage compared to newer, less sedating antihistamines.
Insomnia:
Doxylamine's sedative effect has led to its investigation as a sleep aid for short-term insomnia. Research suggests it can improve sleep quality and reduce sleep onset latency (time to fall asleep) []. However, a large review found its effectiveness to be moderate compared to other sleep medications, and its use is generally recommended for short-term relief only due to potential dependence and side effects [].
Doxylamine is a first-generation antihistamine primarily used for its sedative and antiallergic properties. Its chemical formula is , and it is known for its ability to cross the blood-brain barrier, leading to central nervous system effects such as drowsiness. Doxylamine functions primarily as an antagonist of the histamine H1 receptor, which accounts for its antihistaminic effects, while also exhibiting significant anticholinergic properties that can lead to side effects like dry mouth and blurred vision .
Doxylamine's primary mechanism of action involves antagonizing histamine receptors, particularly H1 receptors []. Histamine is a chemical released by the body during allergic reactions, causing symptoms like runny nose, itchy eyes, and sneezing. By blocking these receptors, doxylamine prevents histamine from exerting its effects []. Additionally, doxylamine's sedative properties are believed to be caused by its interaction with other neurotransmitters in the brain, although the exact mechanisms are still under investigation.
The biological activity of doxylamine is characterized by its antagonistic effects on the histamine H1 receptor, which mitigates allergic responses such as sneezing and itching. Additionally, its anticholinergic activity can lead to sedation and reduced gastrointestinal motility. Doxylamine has been noted for its effectiveness in treating insomnia due to its sedative properties .
Pharmacokinetics- Bioavailability: Approximately 24.7% for oral administration.
- Half-life: Ranges from 10 to 12 hours.
- Metabolism: Predominantly hepatic.
- Elimination: 60% via urine and 40% via feces .
Doxylamine can be synthesized through several methods, including:
- Refluxing Methylphenyl-2-pyridylcarbinol: This involves converting it into its sodium alcoholate and then reacting it with 2-(N,N-dimethylamino)ethyl chloride in solvents like toluene or xylene.
- Formation of Succinic Acid Salt: Doxylamine is reacted with an equimolar quantity of succinic acid in warm acetone to form doxylamine succinate, which is commonly used in pharmaceutical formulations .
Doxylamine has several applications:
- Antihistamine: Used for treating allergy symptoms such as sneezing, runny nose, and itching.
- Sedative: Commonly employed as a sleep aid due to its sedative effects.
- Nausea Treatment: Sometimes used in combination with pyridoxine for treating nausea during pregnancy .
Doxylamine interacts with various receptors beyond the histamine H1 receptor:
Potential Drug Interactions
Caution is advised when co-administering doxylamine with other central nervous system depressants or medications that affect liver enzymes due to potential additive sedative effects or altered metabolism .
Doxylamine belongs to the ethanolamine class of antihistamines. Here are some similar compounds:
| Compound Name | Chemical Formula | Main Use | Unique Features |
|---|---|---|---|
| Diphenhydramine | C_{17}H_{21}N}O | Allergy relief & sleep aid | More potent sedative; higher risk of paradoxical excitement in children |
| Dimenhydrinate | C_{24}H_{34}ClN_{3}O | Motion sickness treatment | Combination of diphenhydramine and 8-chlorotheophylline for antiemetic properties |
| Clemastine | C_{21}H_{25}N_{3}O | Allergy relief | Longer duration of action; less sedation compared to doxylamine |
| Bromodiphenhydramine | C_{19}H_{22}BrN | Allergy relief | Anticholinergic properties; used for cold symptoms |
Doxylamine's unique combination of sedative and anticholinergic properties distinguishes it from these other compounds. Its effectiveness as a sleep aid makes it particularly valuable in clinical settings where managing insomnia is necessary .
Purity
Quantity
Physical Description
Solid
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
137-141 °C @ 0.5 MM HG
Heavy Atom Count
LogP
2.151
Appearance
Melting Point
CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Livertox Summary
Drug Classes
Therapeutic Uses
ANTIHISTAMINIC AGENT PROBABLY EFFECTIVE FOR SYMPTOMATIC TREATMENT OF... ALLERGIC RHINITIS, VASOMOTOR RHINITIS, ALLERGIC CONJUNCTIVITIS DUE TO INHALANT ALLERGENS & FOODS, MILD, UNCOMPLICATED ALLERGIC SKIN MANIFESTATIONS OF URTICARIA & ANGIOEDEMA, AMELIORATION & PREVENTION OF...REACTIONS TO BLOOD OR PLASMA... /SUCCINATE/
VET USE: AS ARE OTHER ANTIHISTAMINES IN STOMATITIS, LAMINITIS, URTICARIA, RESPIRATORY DISORDERS, BLOAT, & INDIGESTION IN CATTLE; IN URTICARIA & LAMINITIS IN HORSES; IN DERMATITIS, URTICARIA, MOTION SICKNESS, & IN PREVENTION OF DEPIGMENTATION IN BLUE NOSED DOGS. /SUCCINATE/
Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/
For more Therapeutic Uses (Complete) data for DOXYLAMINE (9 total), please visit the HSDB record page.
Pharmacology
Doxylamine is a first generation ethanolamine with antiinflammatory, sedative and antihistamine properties. Doxylamine competitively inhibits the histamine 1 (H1) receptor, thereby preventing the action of endogenous histamine as well as the subsequent release of pro-inflammatory mediators from basophils and mast cells. This agent acts as an inverse agonist that combines with, and stabilizes the inactive form of the H1-receptor, shifting the H1 receptor equilibrium toward the inactive state. This results in downregulation of nuclear factor-kappaB (NF-kappaB) and NF-kappaB dependent antigen presentation, chemotaxis, as well as expression of cell-adhesion molecules and pro-inflammatory cytokines.
MeSH Pharmacological Classification
ATC Code
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AA - Aminoalkyl ethers
R06AA09 - Doxylamine
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]
Vapor Pressure
Pictograms

Irritant
Other CAS
562-10-7
Absorption Distribution and Excretion
H1 antagonists are eliminated more rapidly by children than by adults and more slowly in those with severe liver disease. /H1 Receptor Antagonists/
The H1 antagonists are well absorbed from the gastrointestinal tract. Following oral administration, peak plasma concentrations are achieved in 2 to 3 hours ... . /H1 Receptor Antagonists/
Elimination and metabolic profiles of the glucuronide products of doxylamine and its N-demethylated metabolites were determined after the oral admin of (14)C-doxylamine succinate (13.3 and 133 mg/kg doses) to male and female Fischer 344 rats. The cumulative urinary and fecal eliminations of these conjugated doxylamine metaboites at the 13.3 mg/kg dose were 44.4 + or - 4.2% and 47.3 + or - 8.1% of the total recoverd dose for male and female rats, respectively. The cumulative urinary and fecal eliminations of conjugated doxylamine metabolites at the 133 mg/kg dose were 55.2 + or - 2.6% and 47.9 + or - 2.5% of the total recovered dose for male and female rats, respectively. The conjugated doxylamine metabolites that were isolated, quantitiated, and identified are doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide.
The elimination of doxylamine and metabolites was determined after iv admin of (14)C-doxylamine succinate at 0.7 and 13.3 mg/kg to the adult female rhesus monkey. Although the total recovery of radioactivity was the same for the low- and high-dose studies (90.2%), the rate of plasma elimination of doxylamine and its demethylated metabolite (desmethyldoxylamine) was slower for the high dose group. The 24 hr urinary excretion of doxylamine metabolites, desmethyl- and didesmethyldoxylamine, was significantly incr and the polar doxylamine metabolites were significantly decr as the iv doxylamine succinate dose was incr. The plasma elimination of GC-detected doxylamine was determined after po admin of Bendectin (doxylamine succinate and pyridoxine hydrochloride) /also contains dicyclomine hydrochloride/ at 7, 13.3, and 27 mg/kg to adult female rhesus monkeys. As the dose incr, the clearance of doxylamine decr. A statistically evaluated fit of the po data to a single-compartment, parallel first-order elimination model and a single-compartment, parallel first- and second-order (Michaelis-Menten) elimination model indicated that the more complex model containing the second-order process was most consistent with the observed elimination data. /Doxylamine succinate/
Metabolism Metabolites
The conjugated doxylamine metabolites that were isolated, quantitiated, and identified are doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide.
Analysis of doxylamine N-oxide and pyrilamine N-oxide as synthetic standards and biologically derived metabolites by thermospray mass spectrometry (TSP/MS) provided (M + H) + ions for each metabolite. ... In addition, TSP/MS and TSP/MS/MS analysis of ring-hydroxylated N-desmethyldoxylamine ... is also reported.
Hepatic. Half Life: 10 hours
Wikipedia
Clobazam
Drug Warnings
VET: USE OF ANTIHISTAMINES IN STOMATITIS, GANGRENOUS MASTITIS, METRITIS, & TOXIC ENGORGEMENTS HAVE BEEN QUESTIONED. /SUCCINATE/
Like other antihistamines, doxylamine should not be used in premature or full-term neonates. Safety and efficacy of doxylamine as a nighttime sleep aid in children younger than 12 years of age have not been established. In addition, children may be more prone than adults to paradoxically experience CNS stimulation rather than sedation when antihistamines are used as nighttime sleep aids. Because doxylamine may cause marked drowsiness that may be potentiated by other CNS depressants (e.g., sedatives, tranquilizers), the antihistamine should be used in children receiving one of these drugs only under the direction of a physician. As an antihistamine, doxylamine should be used in children 2 to younger than 6 years of age only under the direction of a physician; use of the drug in children younger than 2 years of age is not recommended.
Because of the potential for serious adverse reactions to antihistamines in nursing infants, a decision should be made whether to discontinue nursing or doxylamine, taking into account the importance of the drug to the woman.
For more Drug Warnings (Complete) data for DOXYLAMINE (11 total), please visit the HSDB record page.
Biological Half Life
The drug has an elimination half-life of about 10 hours in healthy adults.
Use Classification
Methods of Manufacturing
2-Acetylpyridine + phenylmagnesium bromide + 2-dimethylaminoethyl chloride hydrochloride (Grignard reaction/ether formation)
Pyridine + acetophenone + 2-diethylaminoethyl chloride hydrochloride (Grignard reagent formation/Grignard reaction/ether formation)
General Manufacturing Information
Analytic Laboratory Methods
Analysis of doxylamine N-oxide and pyrilamine N-oxide as synthetic standards and biologically derived metabolites by thermospray mass spectrometry (TSP/MS) provided (M + H) + ions for each metabolite. TSP/tandem mass spectrometry (TSP/MS/MS) of the (M + H) + ions provided fragment ions characteristic of these metabolites. In addition, TSP/MS and TSP/MS/MS analysis of ring-hydroxylated N-desmethyldoxylamine, N-desmethylpyrilamine and O-dealkylated pyrilamine is also reported. A fragmentation pathway for analysis by MS/MS of pyrilamine and its metabolites is also proposed. The results demonstrate the utility of TSP/MS for biologically derived metabolites of pyrilamine and doxylamine.
... GC methods using a rubidium-sensitized nitrogen detector were developed for analysis of doxylamine succinate in animal feed, human urine, and wastewater at levels as low as 1 ppm, 100 ppb, and 100 ppb, respectively. Sample extracts were cleaned up by liquid-liquid partitioning, followed by additional cleanup on a column of silica gel. Data are presented concerning the stability of the drug in animal feed, extraction efficiencies, and the use of the silica gel cleanup column to separate the caffeine interference from doxylamine in extracts of human urine. Partition values and ancillary data concerning analysis of the drug in feed, by HPLC at levels as low as 10 ppm are also reported.
Clinical Laboratory Methods
Storage Conditions
Interactions
Anticholinergic effects may be potentiated when these medications /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/
Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong the intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/
Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/
For more Interactions (Complete) data for DOXYLAMINE (7 total), please visit the HSDB record page.
Dates
Confusion about doxylamine safety in pregnancy
Debra S Kennedy, Ronald P BatagolPMID: 33629372 DOI: 10.5694/mja2.50969
Abstract
Protection Versus Progress: The Challenge of Research on Cannabis Use During Pregnancy
Katherine E MacDuffie, Natalia M Kleinhans, Kaeley Stout, Benjamin S WilfondPMID: 32737240 DOI: 10.1542/peds.2020-0818R
Abstract
A central tension in pediatric research ethics arises from our desire to protect children from harm while also allowing progress toward discoveries that could improve child health. A prime example of this tension is research on a controversial yet increasingly common practice: the use of cannabis by women to treat nausea and vomiting of pregnancy. Studies of cannabis use in pregnancy face a combination of ethical hurdles because of the inclusion of pregnant women and involvement of a schedule I controlled substance. Given the growing need for research on the safety and efficacy of cannabis for nausea and vomiting of pregnancy, we reflect on the multiple historical contexts that have contributed to the challenge of studying cannabis use during pregnancy and make a case for the ethical rationale for such research.Unravelling metabolism and microbial community of a phytobed co-planted with Typha angustifolia and Ipomoea aquatica for biodegradation of doxylamine from wastewater
Jiu-Qiang Xiong, Pengfei Cui, Shaoguo Ru, Sanjay P Govindwar, Mayur B Kurade, Min Jang, Sang-Hyoun Kim, Byong-Hun JeonPMID: 32659588 DOI: 10.1016/j.jhazmat.2020.123404
Abstract
Pharmaceutical contaminants in environment induce unexpected effects on ecological systems and human; thus, development of efficient technologies for their removal is immensely necessary. In this study, biodegradation and metabolic fate of a frequently found pharmaceutical contaminant, doxylamine by Typha angustifolia and Ipomoea aquatica was investigated. Microbial community of the plant rhizosphere has been identified to understand the important roles of the functional microbes. The plants reduced 48-80.5 % of doxylamine through hydrolysis/dehydroxylation and carbonylation/decarbonylation. A constructed phytobed co-planted with T. angustifolia and I. aquatica removed 77.3 %, 100 %, 83.67 %, and 61.13 % of chemical oxygen demand, total nitrogen, total phosphorus, and doxylamine respectively from real wastewater. High-throughput sequencing of soil and rhizosphere indicated that the phyla Proteobacteria, Bacteroidetes, Firmicutes, Planctomycetes, Actinobacteria, and Cyanobacteria dominated the microbial communities of the phytobed. Current study has demonstrated the applicability of the developed phytobeds for the treatment of doxylamine from municipal wastewater and provide a comprehensive understanding of its metabolism through plant and its rhizospheric microbial communities.The CD45dim/CD123bright/HLADRneg BAT in the Anti-histamine Drug Allergy
Salvatore Chirumbolo, Geir BjorklundPMID: 32372634 DOI: 10.18502/ijaai.v19i2.2774
Abstract
No Abstract.Nausea and vomiting of pregnancy and hyperemesis gravidarum
Marlena S Fejzo, Jone Trovik, Iris J Grooten, Kannan Sridharan, Tessa J Roseboom, Åse Vikanes, Rebecca C Painter, Patrick M MullinPMID: 31515515 DOI: 10.1038/s41572-019-0110-3
Abstract
Nausea and vomiting of pregnancy (NVP) is a common condition that affects as many as 70% of pregnant women. Although no consensus definition is available for hyperemesis gravidarum (HG), it is typically viewed as the severe form of NVP and has been reported to occur in 0.3-10.8% of pregnant women. HG can be associated with poor maternal, fetal and child outcomes. The majority of women with NVP can be managed with dietary and lifestyle changes, but more than one-third of patients experience clinically relevant symptoms that may require fluid and vitamin supplementation and/or antiemetic therapy such as, for example, combined doxylamine/pyridoxine, which is not teratogenic and may be effective in treating NVP. Ondansetron is commonly used to treat HG, but studies are urgently needed to determine whether it is safer and more effective than using first-line antiemetics. Thiamine (vitamin B1) should be introduced following protocols to prevent refeeding syndrome and Wernicke encephalopathy. Recent advances in the genetic study of NVP and HG suggest a placental component to the aetiology by implicating common variants in genes encoding placental proteins (namely GDF15 and IGFBP7) and hormone receptors (namely GFRAL and PGR). New studies on aetiology, diagnosis, management and treatment are under way. In the next decade, progress in these areas may improve maternal quality of life and limit the adverse outcomes associated with HG.[Modern concepts about insomnia in mental disorders: clinical aspects]
B A Volel, D S Petelin, M G PoluektovPMID: 31317917 DOI: 10.17116/jnevro201911904263
Abstract
Insomnia is one of the most common symptoms of mental pathology (affective, anxious, hypochondriac, asthenic, psychotic) and reveals a number of characteristic features depending on the structure of the mental disorder. Psychopharmacotherapy for insomnia in mental disorders is an important aspect of patient supervision. Doxylamine (donormil) is one of the promising drugs for the correction of insomnia, both in combination with other psychotropic drugs and in monotherapy.[The interesting anti-H1 effects in maintenance insomnia: A reflection on the comparative advantages of doxylamine and doxepin]
G Dupuis, J-M VaugeoisPMID: 30879783 DOI: 10.1016/j.encep.2019.01.006
Abstract
Doxylamine (Donormyl®, Lidene®, Generics) is commonly proposed by pharmacists as a sleeping pill which does not require a prescription. In France, today it is only prescribed for occasional insomnia in adults. In light of knowledge about the role of the histamine H1 inverse agonist drugs in the treatment of insomnia, and specifically the low dose doxepin (3 mg and 6 mg) marketed in the US and Canada (Silenor®), we suggest that the use of doxylamine may be appropriate for treating insomnia in the last third of the night. Better information to the pharmacist on the prescription of this anti-H1 hypnotic would be beneficial to the patient.Doxylamine/pyridoxine for nausea and vomiting in pregnancy
PMID: 30705026 DOI: 10.1136/dtb.2018.000053
Abstract
Doxylamine succinate overdose: Slurred speech and visual hallucination
Okşan Derinöz-GüleryüzPMID: 30859772 DOI: 10.24953/turkjped.2018.04.015
Abstract
Derinöz-Güleryüz O. Doxylamine succinate overdose: Slurred speech and visual hallucination. Turk J Pediatr 2018; 60: 439-442. Doxylamine succinate is a commonly used antihistamine for respiratory allergies including allergic rhinitis as well as for the management of insomnia. As it is available over-the-counter like other nonprescription antihistamines and sleep aids, there is a risk of overdose. It is believed that doxylamine succinate has both peripheral and central activity with its anticholinergic properties. Delirium, seizures, and coma are among the central adverse effects that are rare. This case was presented since it is the first case in the literature who developed slurred speech and visual hallucination after high dose doxylamine succinate use and received antidotal therapy for anticholinergic side effects.New evidence for concern over the risk of birth defects from medications for nausea and vomitting of pregnancy
Anick Bérard, Odile Sheehy, Jessica Gorgui, Jin-Ping Zhao, Cristiano Soares de Moura, Sasha BernatskyPMID: 31352006 DOI: 10.1016/j.jclinepi.2019.07.014
Abstract
The aim of the study was to quantify the risk of major congenital malformations (MCM) associated with first-trimester exposure to antiemetics.Using the Quebec Pregnancy Cohort (1998-2015), first-trimester doxylamine-pyridoxine, metoclopramide, and ondansetron exposures were assessed for their association with MCM. Generalized estimating equations were used to estimate odds ratios (OR), adjusting for potential confounders (aOR).
Within 17 years of follow-up, the prevalence of antiemetic use during pregnancy increased by 76%. Within our cohort, 45,623 pregnancies were exposed to doxylamine-pyridoxine, 958 to metoclopramide, and 31 to ondansetron. Doxylamine-pyridoxine and metoclopramide use were associated with an increased risk of overall MCM (aOR 1.07, 95% confidence interval [CI]: 1.03-1.11; 3,945 exposed cases) and (aOR 1.27, 95% CI: 1.03-1.57; 105 exposed cases), respectively. Doxylamine-pyridoxine exposure was associated with increased risks of spina bifida (aOR 1.87, 95% CI: 1.11-3.14; 23 exposed cases), nervous system (aOR 1.25, 95% CI: 1.06-1.47; 225 exposed cases), and musculoskeletal system defects (aOR 1.08, 95% CI: 1.02-1.14; 1,735 exposed cases). Metoclopramide exposure was associated with an increased risk of genital organ defects (aOR 2.26, 95% CI: 1.14-4.48; 10 exposed cases). No statistically significant association was found between ondansetron exposure and the risk of overall MCM.
First-trimester doxylamine-pyridoxine and metoclopramide exposure was associated with a significantly increased risk of overall and specific MCM.

